Cas no 79511-48-1 (1-Piperazinepropanamine,4-(2-propen-1-yl)-)
79511-48-1 structure
Product Name:1-Piperazinepropanamine,4-(2-propen-1-yl)-
CAS No:79511-48-1
MF:C10H21N3
MW:183.293842077255
CID:555326
PubChem ID:20252230
Update Time:2025-04-19
1-Piperazinepropanamine,4-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinepropanamine,4-(2-propen-1-yl)-
- 1-Piperazinepropanamine,4-(2-propenyl)- (9CI)
- 3-(4-PROP-2-EN-1-YLPIPERAZIN-1-YL)PROPAN-1-AMINE
- 3-(4-prop-2-enylpiperazin-1-yl)propan-1-amine
- QVQMPYMOTYDNMO-UHFFFAOYSA-N
- 1-Piperazinepropanamine,4-(2-propenyl)-(9CI)
- DTXSID20604140
- AKOS006316021
- 3-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]PROPAN-1-AMINE
- SCHEMBL6248521
- 79511-48-1
- 3-(4-allyl-1-piperazinyl)propylamine
-
- Inchi: 1S/C10H21N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2H,1,3-11H2
- InChI Key: QVQMPYMOTYDNMO-UHFFFAOYSA-N
- SMILES: N1(CCCN)CCN(CC=C)CC1
Computed Properties
- Exact Mass: 183.173547683g/mol
- Monoisotopic Mass: 183.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 32.5Ų
1-Piperazinepropanamine,4-(2-propen-1-yl)- Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
79511-48-1 (1-Piperazinepropanamine,4-(2-propen-1-yl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent